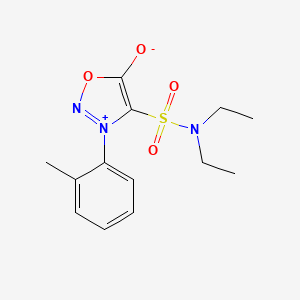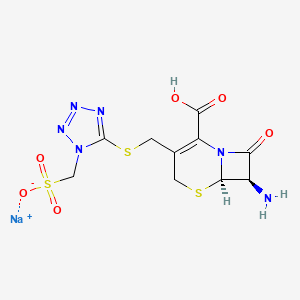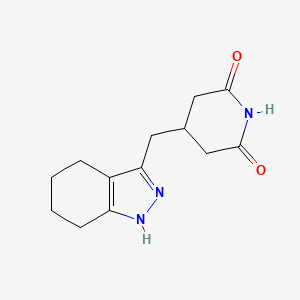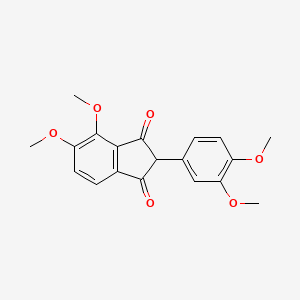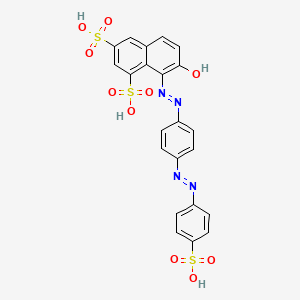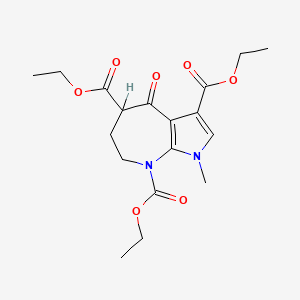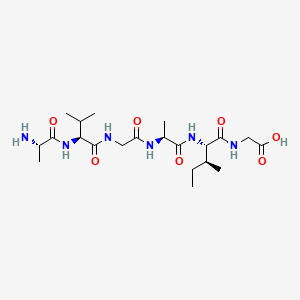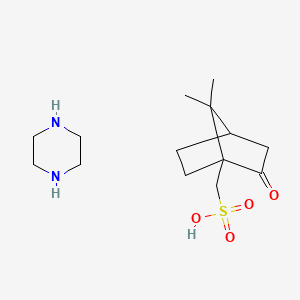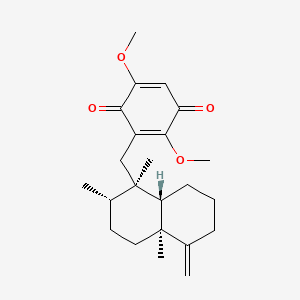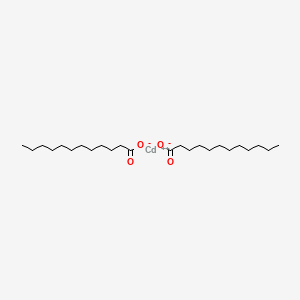
Cadmium laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium laurate is a cadmium salt of lauric acid, a fatty acid commonly found in various plant and animal fats. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is typically used as a stabilizer in polyvinyl chloride (PVC) and other polymers, providing thermal stability and enhancing the material’s durability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium laurate can be synthesized through the reaction of cadmium salts (such as cadmium chloride or cadmium nitrate) with sodium laurate in an aqueous medium. The reaction typically involves the following steps:
- Dissolve cadmium salt in water to form a cadmium ion solution.
- Dissolve sodium laurate in water to form a laurate ion solution.
- Mix the two solutions, resulting in the precipitation of this compound.
- Filter and wash the precipitate to remove any impurities.
- Dry the this compound under vacuum or at a low temperature to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and filtration systems to handle the increased volume of reactants and products. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cadmium laurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and lauric acid.
Reduction: Reduction reactions involving this compound typically result in the formation of cadmium metal and lauric acid.
Substitution: this compound can undergo substitution reactions where the laurate ion is replaced by other anions, such as chloride or nitrate.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Aqueous solutions of other salts, such as sodium chloride or sodium nitrate.
Major Products Formed:
Oxidation: Cadmium oxide and lauric acid.
Reduction: Cadmium metal and lauric acid.
Substitution: Cadmium chloride or cadmium nitrate and sodium laurate.
Scientific Research Applications
Cadmium laurate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cadmium-based nanoparticles and quantum dots.
Biology: Investigated for its antimicrobial properties, particularly against bacterial pathogens.
Industry: Used as a stabilizer in PVC and other polymers, enhancing their thermal stability and durability.
Mechanism of Action
The mechanism of action of cadmium laurate involves its interaction with cellular components and biochemical pathways. Cadmium ions can disrupt cellular processes by:
Inducing oxidative stress: Cadmium ions generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Interfering with calcium signaling: Cadmium ions can mimic calcium ions, disrupting normal calcium signaling pathways and affecting cellular functions.
Modulating gene expression: Cadmium ions can cause epigenetic changes, such as DNA methylation and histone modifications, leading to altered gene expression and potential carcinogenesis.
Comparison with Similar Compounds
Cadmium laurate can be compared with other cadmium carboxylates, such as cadmium stearate and cadmium palmitate. These compounds share similar properties and applications but differ in their fatty acid chain lengths and specific uses:
Cadmium stearate: Used as a stabilizer in PVC and as a lubricant in various industrial applications.
Cadmium palmitate: Used in the production of cadmium-based nanoparticles and as a stabilizer in polymers.
Uniqueness of this compound: this compound is unique due to its specific fatty acid chain length (12 carbon atoms), which provides distinct thermal and chemical properties compared to other cadmium carboxylates. This makes it particularly suitable for certain applications, such as in the synthesis of cadmium-based nanoparticles with controlled morphologies .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it an important material for various fields, including chemistry, biology, medicine, and industrial applications
Properties
CAS No. |
101012-89-9 |
|---|---|
Molecular Formula |
C24H46CdO4 |
Molecular Weight |
511.0 g/mol |
IUPAC Name |
cadmium(2+);dodecanoate |
InChI |
InChI=1S/2C12H24O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
InChI Key |
ITQVEYJXZXMBTR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



